Azaspirene -

Azaspirene

Catalog Number: EVT-1583925
CAS Number:
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Azaspirene is a natural product found in Neosartorya with data available.
Overview

Azaspirene is a unique fungal metabolite recognized for its complex structure and significant biological activities, particularly as an angiogenesis inhibitor. It was first isolated from the fungus Neosartorya sp., which was discovered in soil samples. The compound features a highly oxygenated 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, characterized by its diverse substituents, including benzyl and hexadiene groups. This structure is not only rare but also presents intriguing possibilities for medicinal chemistry and pharmacological applications.

Source and Classification

Azaspirene is classified as a natural product derived from fungi, specifically from the genus Neosartorya. Its classification falls under the category of metabolites with potential therapeutic effects, particularly in the context of cancer research due to its ability to inhibit angiogenesis—the formation of new blood vessels from pre-existing ones. This property is critical in tumor growth and metastasis, making azaspirene a compound of interest in oncology.

Synthesis Analysis

Methods and Technical Details

The total synthesis of azaspirene has been achieved through various methods, with notable approaches including:

These synthetic routes highlight the versatility and complexity involved in producing azaspirene, underscoring its significance in chemical research.

Molecular Structure Analysis

Structure and Data

The molecular structure of azaspirene can be represented as follows:

  • Chemical Formula: C₁₃H₁₅N₁O₄
  • Molecular Weight: Approximately 251.27 g/mol
  • Structural Features: The compound contains a spirocyclic framework with a nitrogen atom incorporated into the ring system, contributing to its unique properties.

The stereochemistry of azaspirene has been determined to be (5S, 8R, 9R), which is crucial for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Azaspirene undergoes several key chemical reactions during its synthesis:

  1. Aldol Reactions: The synthesis often involves diastereoselective aldol reactions that construct critical carbon-carbon bonds necessary for forming the spirocyclic structure.
  2. Epoxidation: This reaction is pivotal in forming intermediate compounds that lead to azaspirene through various transformations.
  3. Hydration Reactions: Stereoselective hydration processes are employed to finalize the synthesis by converting intermediates into the desired product .

These reactions illustrate the intricate chemistry involved in synthesizing azaspirene and highlight its reactivity profile.

Mechanism of Action

Process and Data

Azaspirene exhibits its biological activity primarily through its antiangiogenic properties. It inhibits the migration of human umbilical vein endothelial cells induced by vascular endothelial growth factor at effective concentrations without significant cytotoxicity .

The proposed mechanism involves blocking key signaling pathways associated with angiogenesis, particularly those activated by vascular endothelial growth factor. This inhibition results in reduced tumor-induced blood vessel formation, making azaspirene a potential therapeutic agent in cancer treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Azaspirene typically appears as a crystalline solid.
  • Solubility: It exhibits solubility in organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: The compound's stability can vary based on environmental conditions such as temperature and pH.

Relevant analyses have shown that synthetic azaspirene matches the natural product's properties closely when evaluated through techniques like nuclear magnetic resonance spectroscopy and infrared spectroscopy .

Applications

Scientific Uses

Azaspirene's primary application lies in cancer research due to its potent antiangiogenic activity. Ongoing studies aim to explore its potential as a therapeutic agent against various cancers by leveraging its ability to inhibit blood vessel formation essential for tumor growth . Additionally, its unique structural features make it a candidate for further modifications aimed at enhancing its biological efficacy or reducing side effects.

Biosynthesis and Biogenetic Pathways of Azaspirene

Biogenetic Hypothesis Linking Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Systems

Azaspirene belongs to the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione class of fungal metabolites, characterized by a unique spirocyclic scaffold fused to a γ-lactam ring [8]. Genomic and biochemical evidence strongly supports its origin from an iterative PKS-NRPS hybrid megasynthase. Unlike bacterial modular systems, fungal iterative PKS-NRPS enzymes reuse catalytic domains in a programmed sequence to assemble complex polyketide-amino acid hybrids [1]. The core domains include:

  • Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) for polyketide chain extension
  • C-methyltransferase (CMeT) for alkyl branch introduction
  • Dehydratase (DH) and Ketoreductase (KR) for β-carbon processing
  • A Condensation (C) domain in the NRPS module for amino acid (likely alanine) incorporation [1] [9]

Crucially, fungal PKS-NRPS systems lack an intrinsic enoylreductase (ER) domain. Instead, they rely on trans-acting ER enzymes (e.g., LovC-like proteins) for programmed reduction during polyketide chain elongation. This domain architecture is conserved in azaspirene-producing Neosartorya spp. and aligns with related metabolites like pseurotin A [1] [8]. The proposed biosynthetic steps catalyzed by the PKS-NRPS hybrid include:

  • Assembly of a polyketide backbone (e.g., hexaketide) via iterative KS-AT-ACP cycles
  • Methylation by CMeT at specific carbon positions
  • Selective reduction by KR and trans-ER
  • Amino acid loading and cyclization via the NRPS module
  • Dieckmann condensation to form the tetramic acid intermediate
  • Oxidative rearrangement to the spirocyclic scaffold [1] [9]

Table 1: Key Domains in Fungal Iterative PKS-NRPS Hybrids for Azaspirene Biosynthesis

DomainFunctionProgramming Specificity
KS-AT-ACPPolyketide chain elongation and loadingDetermines chain length and β-carbon processing
CMeTC-methylation using SAMControls methylation position and timing
KR + trans-ERKetoreduction and enoyl reductionSets reduction pattern and stereochemistry
NRPS (C, A, T)Amino acid incorporation and cyclizationSelects amino acid (e.g., L-Ala) and tetramate formation
R (Reductase)Chain release via Dieckmann condensationGenerates pyrrolidinone core

Experimental Insights into Precursor Reactivity and Pathway Elucidation

The instability of the azaspirene scaffold provides critical clues to its biosynthesis. Studies demonstrate that the natural (−)-azaspirene undergoes spontaneous racemization in neutral aqueous media at room temperature, forming an equilibrium mixture of enantiomers [3]. This reactivity suggests the spirocyclic core acts as a biosynthetic electrophile, potentially facilitating downstream modifications like glycosylation or dimerization in related metabolites.

Feeding experiments with isotopically labeled precursors (e.g., ¹³C-acetate, ¹⁵N-alanine) in Neosartorya cultures confirmed the polyketide-peptide hybrid origin:

  • The cyclohexenone ring derives from six acetate units with conserved C-methylation patterns
  • The γ-lactam nitrogen originates from L-alanine, consistent with adenylation (A) domain specificity in fungal PKS-NRPS systems [8] [9]
  • Oxidative rearrangements convert the initial tetramic acid intermediate into the spirocyclic system, likely catalyzed by cluster-embedded cytochrome P450s [8]

Gene knockout studies of analogous pathways (e.g., psoA in pseurotin biosynthesis) disrupt spirocycle formation, confirming the PKS-NRPS as the indispensable backbone generator. In Aspergillus fumigatus, deletion of the hybrid psoA abolished pseurotin production, while heterologous expression yielded the core scaffold [2] [8].

Role of Fungal Secondary Metabolism in Azaspirene Production

Azaspirene biosynthesis occurs within subtelomeric gene superclusters regulated by fungal-specific transcriptional machinery. In Aspergillus spp., the azaspirene/pseurotin-like cluster resides near fumagillin and fumitremorgin clusters on chromosome VIII, forming a ~170-kb "supercluster" under coordinated control [2]. Key regulatory features include:

  • LaeA Global Regulator: A conserved methyltransferase that epigenetically activates secondary metabolite clusters by altering chromatin structure [2] [5].
  • FapR Transcription Factor: A Zn(II)₂Cys₆ binuclear protein embedded within the supercluster. Deletion of fapR abolishes azaspirene/pseurotin production but not fumitremorgin, indicating pathway-specific control [2].
  • Environmental Cues: Nutrient limitation, oxidative stress, and host interactions trigger cluster expression via LaeA-FapR cascades [5].

Properties

Product Name

Azaspirene

IUPAC Name

(5S,8R,9R)-8-benzyl-2-[(1E,3E)-hexa-1,3-dienyl]-8,9-dihydroxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C21H23NO5/c1-3-4-5-9-12-16-14(2)17(23)21(27-16)18(24)20(26,22-19(21)25)13-15-10-7-6-8-11-15/h4-12,18,24,26H,3,13H2,1-2H3,(H,22,25)/b5-4+,12-9+/t18-,20+,21+/m0/s1

InChI Key

QLKGRMRPKQNCRR-XXPFWKOGSA-N

Synonyms

azaspirene

Canonical SMILES

CCC=CC=CC1=C(C(=O)C2(O1)C(C(NC2=O)(CC3=CC=CC=C3)O)O)C

Isomeric SMILES

CC/C=C/C=C/C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(CC3=CC=CC=C3)O)O)C

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